molecular formula C19H17NO4 B13700057 Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate

Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate

Cat. No.: B13700057
M. Wt: 323.3 g/mol
InChI Key: FYOFMNYICQCRCH-UHFFFAOYSA-N
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Description

Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound with the molecular formula C19H17NO4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Cyclization to form the isoxazole ring: The intermediate is then subjected to cyclization with hydroxylamine hydrochloride and acetic anhydride to form the isoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within the target proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
  • 4-(Benzyloxy)phenyl isocyanate
  • 4-Benzyloxy-3-methoxyphenylacetic acid

Uniqueness

Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and material science applications.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H17NO4/c1-13-17(19(21)22-2)18(20-24-13)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

FYOFMNYICQCRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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